molecular formula C7H4BrFO B151432 4-Bromo-3-fluorobenzaldehyde CAS No. 133059-43-5

4-Bromo-3-fluorobenzaldehyde

Cat. No.: B151432
CAS No.: 133059-43-5
M. Wt: 203.01 g/mol
InChI Key: SWHUROFMIMHWKS-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzaldehyde: is an organic compound with the molecular formula C7H4BrFO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a fluorine atom at the third position. This compound is a white to light yellow crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorobenzaldehyde can be synthesized through the bromination of 4-fluorobenzaldehyde. The process involves adding bromine dropwise to a solution of 4-fluorobenzaldehyde under ice-cold conditions. The reaction is typically carried out for 1-2 hours, after which the product is isolated .

Industrial Production Methods: In an industrial setting, the bromination reaction can be catalyzed using zinc bromide. This method enhances the efficiency of the reaction and allows for the production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cross-Coupling Reactions: Typically involve palladium or nickel catalysts.

    Wittig Reaction: Uses phosphonium ylides.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products:

    Cross-Coupling Reactions: Formation of substituted aromatic compounds.

    Wittig Reaction: Formation of alkenes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Comparison with Similar Compounds

  • 4-Bromobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 3-Bromo-4-hydroxybenzaldehyde
  • 5-Bromo-2-fluorobenzaldehyde

Uniqueness: 4-Bromo-3-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHUROFMIMHWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382645
Record name 4-Bromo-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133059-43-5
Record name 4-Bromo-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.152.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-3-fluorobenzylidene diacetate (15 g), ethanol (41 ml), water (41 ml) and concentrated sulphuric acid (4 ml) was heated to reflux for 3 hours. After cooling, ether (300 ml) was added and the aqueous layer separated. The organic phase was washed with saturated sodium carbonate and brine before drying over anhydrous magnesium sulphate and evaporation in vacuo. 4-Bromo-3-fluorobenzaldehyde was obtained as a solid (7.3 g).
Name
4-bromo-3-fluorobenzylidene diacetate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a well-stirred mixture of 4-bromo-3-fluorobenzyl alcohol (as described in Example 9, Step B) (10.25 g, 0.05 mol), TEMPO (0.781 g, 0.005 mol) and tetrabutylammonium fluoride (1.39 g, 0.005 mol) in CH2Cl2 (200 mL) and a solution of 0.5M NaHCO3/0.05M K2CO3 (200 mL) was added N-chlorosuccinimide (9.35 g, 0.07 mol). After 6 hrs, the layers were separated, the aqueous layer back-washed with CH2Cl2 (2×50 mL), the organics combined and dried (Na2SO4). The solution was filtered, concentrated to half its volume, then chromatographed (silica gel, CH2Cl2) to give the title compound.
Quantity
10.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.781 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
9.35 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of (4-bromo-3-fluoro-phenyl)-methanol (4.3 g, 21 mmol) in CHCl3 (50 mL) was added manganese dioxide (18.7 g, 210 mmol), and the resulting mixture was stirred overnight at room temperature until the starting material had been consumed. After filtration, the filtrate was concentrated in vacuo to give product (2.3 g, 55%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.7 g
Type
catalyst
Reaction Step One
Yield
55%

Synthesis routes and methods IV

Procedure details

To a well-stirred mixture of 4-bromo-3-fluorobenzyl alcohol (as described in Example 1, Step B) (10.25 g, 0.05 mol), TEMPO (0.781 g, 0.005 mol) and tetrabutylammonium fluoride (1.39 g, 0.005 mol) in CH2Cl2 (200 mL) and a solution of 0.5M NaHCO2/0.05M K2CO3(200 mL) was added N-chlorosuccinimide (9.35 g, 0.07 mol). After 6 hrs, the layers were separated, the aqueous layer back-washed with CH2Cl2 (2×50 mL), the organics combined and dried (Na2SO4). The solution was filtered, concentrated to half its volume, then chromatographed (silica gel, CH2Cl2) to give the title compound.
Quantity
10.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.781 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaHCO2
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
9.35 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 59 g (0.31 mol) of anhydrous SnCl2 and 320 cm3 of diethyl ether was placed on an ice water bath and saturated with hydrogen chloride gas generated by the drop-wise addition of concentrated sulfuric acid to concentrated hydrochloric acid until the SnCl2 assumed a liquid state and the mixture was dried with concentrated sulfuric acid. 31 g (0.16 mol) of 4-bromo-3-fluorobenzonitrile was added to the mixture and the resulting mixture was stirred at room temperature for 1 hour and allowed to stand overnight. 300 cm3 of water was added to the reaction product and the mixture was stirred over a hot water bath at 50° C. The diethyl ether was distilled off. The oily layer was separated out and the aqueous layer was extracted with ether. The two layers were combined, washed with water, and dried overnight with anhydrous Na2SO4. Diethyl ether was distilled off the resulting dried mixture. Diethyl ether was distilled off the distillation residue. The distillation residue was distilled under a vacuum (b.p. 122° C./25 mmHg) to yield 26 g (0.13 mol) of 4-bromo-3-fluorobenzaldehyde.
Name
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-fluorobenzaldehyde
Reactant of Route 2
4-Bromo-3-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-fluorobenzaldehyde
Reactant of Route 5
4-Bromo-3-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-fluorobenzaldehyde
Customer
Q & A

Q1: What is the role of 4-Bromo-3-fluorobenzaldehyde in the synthesis of imidazolylpyrimidine derivatives, and how does this relate to potential Alzheimer's disease treatment?

A1: this compound serves as a key building block in the synthesis of imidazolylpyrimidine derivatives. [] Specifically, it undergoes a reductive amination reaction with (S)-3-methylmorpholine. This step is crucial for incorporating the 4-bromo-3-fluorophenyl moiety into the final imidazolylpyrimidine structure. [] These derivatives are being investigated for their potential in treating Alzheimer's disease due to their inhibitory activity against glycogen synthase kinase 3 (GSK3), an enzyme implicated in the progression of the disease. []

Q2: Can you elaborate on the analytical techniques used to characterize this compound and differentiate it from its regioisomers?

A2: While the provided abstracts don't specify the exact analytical methods used, gas chromatography (GC) techniques, including both one-dimensional and two-dimensional GC, are highlighted as effective tools for analyzing this compound and separating it from its regioisomers. [] These techniques are particularly suitable for separating and identifying different isomers based on their varying interactions with the stationary phase of the GC column.

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